1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-
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Overview
Description
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is a synthetic organic compound that belongs to the class of benzoxepins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the benzoxepin ring system. This can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions.
Functional Group Modification: The introduction of the methano and dione groups is achieved through specific functional group transformations. This may involve oxidation, reduction, or substitution reactions using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and functional group modification reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzoxepin derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione: Lacks the methyl group, leading to different chemical and biological properties.
Benzoxepin-2,5-dione: A simpler structure without the methano group, resulting in distinct reactivity and applications.
Properties
CAS No. |
24230-01-1 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8,11-dione |
InChI |
InChI=1S/C12H10O3/c1-12-6-9(15-11(12)14)10(13)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3 |
InChI Key |
QJDHCAYAUUBAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(=O)C3=CC=CC=C31)OC2=O |
Origin of Product |
United States |
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